N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
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Overview
Description
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropyl group, a dimethyl-substituted oxazole ring, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the pyrrole moiety: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate catalysts and conditions.
Final acylation step: The acetamide group is introduced through an acylation reaction using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
- N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propionamide
- N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group, dimethyl-substituted oxazole ring, and pyrrole moiety imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-15(12(2)21-17-11)9-16(20)19(13-6-7-13)10-14-5-4-8-18(14)3/h4-5,8,13H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMBYUMIPUVZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(CC2=CC=CN2C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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